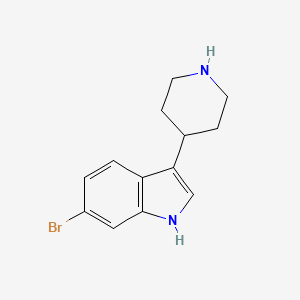

6-Bromo-3-(piperidin-4-yl)-1H-indole

CAS No.: 959236-51-2

Cat. No.: VC3355054

Molecular Formula: C13H15BrN2

Molecular Weight: 279.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959236-51-2 |

|---|---|

| Molecular Formula | C13H15BrN2 |

| Molecular Weight | 279.18 g/mol |

| IUPAC Name | 6-bromo-3-piperidin-4-yl-1H-indole |

| Standard InChI | InChI=1S/C13H15BrN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 |

| Standard InChI Key | CSMNSCJVFXGQAY-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C2=CNC3=C2C=CC(=C3)Br |

| Canonical SMILES | C1CNCCC1C2=CNC3=C2C=CC(=C3)Br |

Introduction

Chemical Structure and Properties

6-Bromo-3-(piperidin-4-yl)-1H-indole consists of a brominated indole scaffold connected to a piperidine ring. The indole nucleus is a privileged structure in medicinal chemistry, while the bromine substituent and piperidine ring modify its physicochemical properties and potential biological interactions.

The compound has the following physical and chemical properties:

| Property | Value |

|---|---|

| CAS Number | 959236-51-2 |

| Molecular Formula | C13H15BrN2 |

| Molecular Weight | 279.1756 g/mol |

| Exact Mass | 278.04200 |

| InChIKey | CSMNSCJVFXGQAY-UHFFFAOYSA-N |

| DSSTox ID | DTXSID60652943 |

| PSA | 27.8 |

| XLogP3 | 3.72620 |

| HS Code | 2933990090 |

The bromine at the 6-position of the indole ring enhances lipophilicity and may serve as a site for further functionalization through various cross-coupling reactions. The piperidine moiety introduces basic nitrogen functionality that can participate in hydrogen bonding and potentially interact with biological targets .

Structural Comparisons with Related Compounds

Understanding 6-Bromo-3-(piperidin-4-yl)-1H-indole's properties and potential applications can be enhanced by examining structurally similar compounds:

Comparison with 6-bromo-3-chloro-1H-indole

6-bromo-3-chloro-1H-indole (C8H5BrClN) shares the 6-bromo-indole core but features a chlorine at the 3-position instead of a piperidine ring. This compound has been reported in the marine organism Ptychodera flava, suggesting potential natural origins for brominated indoles .

Comparison with 6-Bromo-3-(pyridin-4-yl)-1H-indole

6-Bromo-3-(pyridin-4-yl)-1H-indole (C13H9BrN2) represents a close structural analog, differing only in the replacement of the saturated piperidine ring with an aromatic pyridine ring. This compound exhibits typical indole characteristics including solubility in organic solvents such as dichloromethane and chloroform.

The substitution of pyridine for piperidine alters the electronic properties and potentially the biological activity profile, while maintaining similar steric requirements at the 3-position.

Applications in Medicinal Chemistry

Brominated indoles generally possess diverse biological activities that make them valuable in pharmaceutical research:

Role in Drug Discovery

Compounds containing the 6-bromoindole scaffold have been investigated in structure-activity relationship studies related to tau ligands, suggesting potential applications in neurodegenerative disease research . The piperidine ring may confer additional properties related to receptor binding affinity, particularly for targets in the central nervous system.

Intermediate in Chemical Synthesis

This compound likely serves as an important intermediate in the synthesis of more complex bioactive molecules. The bromine substituent provides a handle for further functionalization through cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings .

Current Research Context

The investigation of brominated indoles continues to be an active area of research in medicinal chemistry:

Structure-Activity Relationship Studies

Structure-activity relationship studies involving similar indole derivatives have been performed on libraries of compounds to evaluate their potential as ligands for various biological targets . These studies reveal how modifications to the indole ring system, particularly at positions 3, 5, and 6, can significantly affect binding affinities and biological activities.

Crystal Structure Analysis

Crystallographic studies of related compounds such as (Z)-3-(6-bromo-1H-indol-3-yl)-1,3-diphenylprop-2-en-1-one provide insights into the three-dimensional arrangements and potential binding conformations of brominated indoles . Such structural data is valuable for understanding the spatial requirements for biological activity.

Future Research Directions

Based on the structural features and chemical properties of 6-Bromo-3-(piperidin-4-yl)-1H-indole, several promising research avenues emerge:

Biological Activity Profiling

Comprehensive screening against various biological targets would help establish the compound's activity profile and identify potential therapeutic applications.

Synthetic Methodology Development

Development of more efficient, scalable synthetic routes would enhance accessibility for research purposes and potential commercial applications.

Analog Development

The synthesis and evaluation of structural analogs with modifications to either the bromine position or the piperidine ring could yield compounds with enhanced properties or novel biological activities.

Application in Imaging

The bromine substituent offers potential for radiohalogenation, suggesting applications in molecular imaging if appropriate biological targeting is achieved.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume